ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 941974-49-8
VCID: VC4749163
InChI: InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 941974-49-8

Cat. No.: VC4749163

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 941974-49-8

Specification

CAS No. 941974-49-8
Molecular Formula C22H21N3O5
Molecular Weight 407.426
IUPAC Name ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27)
Standard InChI Key PFGLJODFZRXZQG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C

Introduction

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. It is characterized by its unique molecular structure and diverse functional groups, which contribute to its potential reactivity and biological activity. The compound is identified by the Chemical Abstracts Service (CAS) number 1105193-06-3 and has a molecular formula of C₁₄H₁₄N₂O₄, with a molecular weight of 274.27 g/mol.

Synthesis Methodologies

The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. A common approach is based on the Hantzsch dihydropyridine synthesis, where an aldehyde, a β-ketoester, and an amine react under specific conditions to form the dihydropyridazine core. This core can then be modified to introduce the necessary functional groups.

Biological Activities and Applications

Dihydropyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds can interact with various biological targets, making them potential candidates for drug development. While specific data on the biological activity of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is limited, its structural features suggest potential applications in several scientific fields, including pharmacology and medicinal chemistry.

Comparison with Similar Compounds

Other compounds in the dihydropyridazine class, such as ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, exhibit significant biological activities due to their unique structural features. These compounds highlight the importance of functional group modifications in enhancing biological activity and potential applications.

CompoundMolecular WeightUnique Features
Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate274.27 g/molMethoxy and methylphenyl substituents
Ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateApproximately 373.83 g/molChloro and methoxy substituents

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